molecular formula C16H25N3O2S B7747112 1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea

1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea

Cat. No.: B7747112
M. Wt: 323.5 g/mol
InChI Key: HJPKPROUYBMFEB-PDGQHHTCSA-N
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Description

1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Properties

IUPAC Name

1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-4-6-7-10-21-14-9-8-13(11-15(14)20-3)12-18-19-16(22)17-5-2/h8-9,11-12H,4-7,10H2,1-3H3,(H2,17,19,22)/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKPROUYBMFEB-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NNC(=S)NCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N\NC(=S)NCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea typically involves the reaction of 1-ethylthiourea with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The specific reaction conditions, such as solvent choice and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[(Z)-(3-methoxy-4-butoxyphenyl)methylideneamino]thiourea
  • 1-ethyl-3-[(Z)-(3-methoxy-4-ethoxyphenyl)methylideneamino]thiourea
  • 1-ethyl-3-[(Z)-(3-methoxy-4-propoxyphenyl)methylideneamino]thiourea

Uniqueness

1-ethyl-3-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]thiourea is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

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